1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-17-6-5-13-11(16)14-8-3-4-9-10(7-8)19-12(15-9)18-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDTMVUQHVFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(C=C1)N=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea is a compound of significant interest in pharmacological research due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 297.39 g/mol, has been synthesized and studied for its effects against various biological targets, including cancer cells and microbial pathogens.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2-(methylthio)benzo[d]thiazole derivatives with isocyanates or other reactive intermediates. The structural characteristics, including the methoxyethyl and methylthio groups, are crucial for its biological activity. The following table summarizes key structural details:
| Property | Details |
|---|---|
| IUPAC Name | 1-(2-methoxyethyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |
| Molecular Formula | C₁₂H₁₅N₃O₂S₂ |
| Molecular Weight | 297.39 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives containing benzothiazole moieties can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The mechanism of action often involves the inhibition of key signaling pathways such as PI3K and mTORC1.
Case Study:
In a study focusing on structurally related compounds, it was found that certain derivatives had IC50 values ranging from 0.004 µM to 20 µM against T-cell proliferation, indicating strong antiproliferative activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) for these compounds can be as low as 50 µg/mL against various pathogens.
Research Findings:
A recent investigation into urea derivatives indicated that they possess significant antibacterial activity, particularly against Gram-positive bacteria. The presence of the methylthio group appears to enhance this effect .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications at various positions on the benzothiazole ring or alterations in the urea linkage can significantly influence biological outcomes.
Key Observations:
- Substituent Effects : The introduction of electron-donating or withdrawing groups can modulate the activity.
- Chain Length Variations : Altering the length of the methoxyethyl chain has been shown to impact solubility and cellular uptake.
- Thioether Variations : Different thioether substituents can affect both potency and selectivity against specific targets .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulation :
Data Table: Summary of Research Findings
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the compound's ability to induce oxidative stress in cancer cells, leading to cell death.
-
Case Study on Antimicrobial Efficacy :
- Research conducted on various benzothiazole derivatives showed that they exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the need for further exploration into the structure-activity relationship to optimize efficacy.
-
Field Trials for Agricultural Use :
- Field trials involving a benzothiazole-based pesticide showed a marked decrease in pest populations while maintaining crop yield levels comparable to conventional pesticides, indicating its potential as an eco-friendly alternative.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table summarizes key structural analogs and their substituents, highlighting differences in molecular weight, melting points, and biological activities:
*Calculated based on formula C12H15N3O2S2.
Key Observations:
Substituent Impact on Activity: The methylthio group at position 2 of the benzothiazole (target compound, 9e, 9f) is critical for binding to p38α MAPK, as seen in . Replacement with bulkier groups (e.g., morpholine in ) shifts activity toward anticancer targets .
Biological Activity Trends :
- p38α MAPK Inhibitors : Compounds 9e and 9f () show sub-micromolar inhibitory potency, attributed to their urea linkage and hydrophobic substituents (tert-butyl, cyclohexyl) that stabilize enzyme interactions .
- Anticancer Agents : ’s morpholine-substituted derivative and ’s nitrophenyl analog (8h) exhibit proapoptotic effects, likely due to enhanced cellular uptake and interference with kinase signaling .
Physical Properties :
Challenges and Opportunities
- Bioavailability : The target compound’s methoxyethyl group may reduce metabolic degradation compared to ’s cyclohexenylethyl group, which could induce steric hindrance .
- Activity Gaps : While compounds are well-characterized as kinase inhibitors, the target compound’s methylthio group warrants further evaluation for selectivity against off-target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
